

Phenthoate use as an acaricide and insecticide

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Phenthoate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenthoate is a non-systemic organophosphate insecticide and acaricide known for its broad-spectrum efficacy against a variety of agricultural pests.[1] It operates through contact and stomach action, providing rapid knockdown of target organisms. This technical guide provides an in-depth overview of **phenthoate**, including its chemical properties, mechanism of action, toxicological profile, and environmental fate, along with detailed experimental protocols relevant to its study.

Chemical and Physical Properties

Phenthoate is characterized as a colorless crystalline solid with an aromatic odor, although technical grade products may appear as a reddish-yellow liquid.[2][3] It is soluble in many organic solvents but has low solubility in water.[2][4] Key chemical and physical properties are summarized in the table below.



Property	Value	References
Chemical Name	S-α-ethoxycarbonylbenzyl O,O-dimethyl phosphorodithioate	[4]
CAS Number	2597-03-7	[3]
Molecular Formula	C12H17O4PS2	[3]
Molecular Weight	320.4 g/mol	[3]
Appearance	Colorless crystalline solid / Yellowish to reddish liquid (technical)	[2][4]
Melting Point	17-18 °C	[3]
Boiling Point	Decomposes before boiling at normal pressure	[2]
Vapor Pressure	2.6 x 10 ⁻⁶ mmHg	[2]
Water Solubility	11 mg/L at 24°C	[4][5]
Log P (Kow)	3.69	[4]
Stability	Stable in acidic to neutral solutions; hydrolyzes in alkaline conditions.	[2]

Mechanism of Action

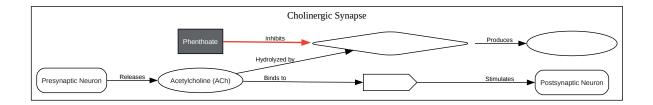
Phenthoate, like other organophosphate insecticides, functions as a cholinesterase inhibitor.[4] [6] Specifically, it inhibits the enzyme acetylcholinesterase (AChE) in the nervous system of target organisms.[6]

Signaling Pathway of Acetylcholinesterase Inhibition

Acetylcholinesterase is crucial for the termination of nerve impulses at cholinergic synapses. It hydrolyzes the neurotransmitter acetylcholine (ACh) into choline and acetic acid. By inhibiting AChE, **phenthoate** leads to an accumulation of ACh in the synaptic cleft. This results in



continuous stimulation of cholinergic receptors, leading to hyperexcitation, paralysis, and ultimately, the death of the insect or mite.[1]



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Acetylcholinesterase inhibition by **phenthoate**.

Efficacy as an Acaricide and Insecticide

Phenthoate is effective against a wide range of sucking and chewing pests on various crops, including cotton, rice, fruits, and vegetables.[6] Its targets include aphids, thrips, whiteflies, mites, caterpillars, and beetles.[6]



Target Pest	Crop	Application Rate	Efficacy	References
Rice Stem Borer (Scirpophaga incertulas)	Rice	0.5 kg a.i./ha	Effective control	[5]
Aphids, Whiteflies, Thrips	Tomato	Not specified	Effective control	[7]
Cotton Bollworm (Helicoverpa armigera)	Cotton	Not specified	Effective control	[8]
Citrus Red Mite (Panonychus citri)	Citrus	Not specified	Effective control	[3]
Green Leafhopper	Rice	Not specified	Effective control	[9]

Note: Specific mortality percentages from field trials are not consistently reported in the available literature. Efficacy is generally described as "effective" at recommended application rates.

Toxicological Profile

Phenthoate is classified as a moderately hazardous insecticide.[10] Its toxicity varies depending on the organism, route of exposure, and purity of the technical product.[1]



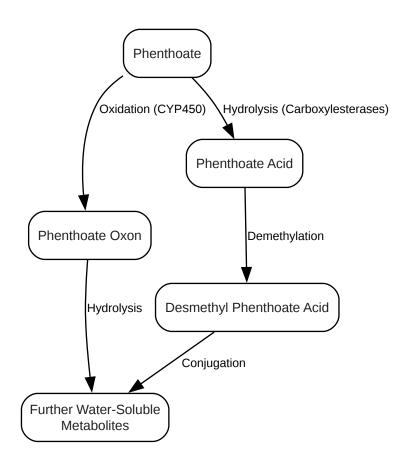
Organism	Test Type	Value	References
Mammals			
Rat	Acute Oral LD ₅₀	>2000 mg/kg	[4]
Rat	Acute Dermal LD50	>2000 mg/kg	[4]
Mouse	Acute Oral LD50	350-400 mg/kg	[10]
Avian			
Pheasant	Acute Oral LD50	218 mg/kg	[4]
Quail	Acute Oral LD50	300 mg/kg	[4]
Aquatic Organisms	_		
Carp	48h LC50	2.5 ppm	[4]
Goldfish	48h LC50	2.4 ppm	[4]
Labeo rohita (freshwater fish)	96h LC50	2.1 mg/L	[11]
Insects (Non-target)			
Honeybee (Apis mellifera)	Contact Toxicity	Highly toxic	[11]
Trichogramma chilonis (parasitoid wasp)	Contact Toxicity	Highly toxic	[6]
Coccinella septempunctata (predatory beetle)	Ingestion	35-67% mortality	[12]
Aquatic Invertebrates			
Daphnia magna	48h EC₅o	Not specified, but organophosphates are generally toxic	[13]



Gammarus pulex	96h LC50	Not specified, but sensitive to	[4]
		organophosphates	

Metabolism and Environmental Fate Metabolism in Mammals

In mammals, **phenthoate** is rapidly absorbed, metabolized, and excreted, primarily in the urine. [1] The main metabolic pathways involve hydrolysis of the carboethoxy group to form **phenthoate** acid, and oxidative desulfuration to the more toxic **phenthoate** oxon, which is then further metabolized.[1]



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Simplified metabolic pathway of **phenthoate** in mammals.

Environmental Fate



Phenthoate is relatively non-persistent in the environment.[1] In soil, it is rapidly degraded by microbial action, with the primary degradation product being **phenthoate** acid.[2] The half-life in soil is generally short.[4] In water, **phenthoate** is stable in acidic to neutral conditions but hydrolyzes under alkaline conditions.[2]

Experimental Protocols Residue Analysis in Vegetables by GC-MS

This protocol provides a general workflow for the determination of **phenthoate** residues in vegetable matrices.

Objective: To quantify the concentration of **phenthoate** in a vegetable sample.

Materials:

- Homogenizer or blender
- Centrifuge and centrifuge tubes (50 mL)
- Gas chromatograph-mass spectrometer (GC-MS)
- Acetonitrile (pesticide residue grade)
- Anhydrous magnesium sulfate (MgSO₄)
- Sodium chloride (NaCl)
- Primary secondary amine (PSA) sorbent
- Phenthoate analytical standard
- Syringe filters (0.22 μm)

Procedure:

- Sample Preparation: Homogenize a representative sample of the vegetable.
- Extraction:



- Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10-15 mL of acetonitrile.
- Add salts (e.g., 4 g MgSO₄, 1 g NaCl) for QuEChERS-based methods to induce phase separation and enhance extraction.
- Shake vigorously for 1 minute and centrifuge.
- Cleanup (Dispersive Solid-Phase Extraction d-SPE):
 - Take an aliquot of the acetonitrile supernatant.
 - Add a mixture of PSA and anhydrous MgSO₄ to remove interferences like fatty acids and sugars.
 - Vortex and centrifuge.
- Analysis by GC-MS:
 - Filter the supernatant through a 0.22 μm syringe filter.
 - Inject an aliquot into the GC-MS system.
 - GC Conditions (Example):
 - Column: HP-5MS (30 m x 0.25 mm x 0.25 μm)
 - Injector Temperature: 250°C
 - Oven Program: Start at 70°C, ramp to 280°C.[12]
 - Carrier Gas: Helium
 - MS Conditions (Example):
 - Ionization Mode: Electron Ionization (EI)

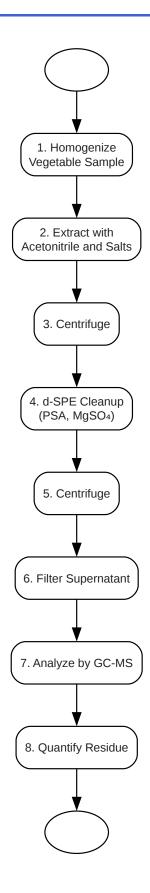
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- Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, monitoring for characteristic **phenthoate** ions.
- Quantification: Prepare a calibration curve using **phenthoate** analytical standards and quantify the residue in the sample by comparing peak areas.





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Workflow for **phenthoate** residue analysis in vegetables.



Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the inhibitory effect of **phenthoate** on acetylcholinesterase activity.

Objective: To measure the in vitro inhibition of AChE by **phenthoate**.

Materials:

- Spectrophotometer (plate reader)
- 96-well microplate
- Acetylcholinesterase (AChE) enzyme solution
- Acetylthiocholine iodide (ATCI) substrate
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) Ellman's reagent
- Phosphate buffer (e.g., pH 8.0)
- Phenthoate solutions of varying concentrations
- Solvent for **phenthoate** (e.g., DMSO)

Procedure:

- Reagent Preparation:
 - Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
- Assay Setup (in a 96-well plate):
 - Test wells: Add buffer, AChE solution, and different concentrations of phenthoate.
 - Control wells (no inhibition): Add buffer, AChE solution, and the solvent used for phenthoate.
 - Blank wells: Add buffer, substrate, and DTNB (no enzyme).



- Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) to allow phenthoate to interact with the enzyme.
- Initiation of Reaction: Add the substrate (ATCI) to all wells to start the enzymatic reaction.
- Incubation and Measurement:
 - Incubate the plate at a controlled temperature (e.g., 37°C).
 - The reaction of the product (thiocholine) with DTNB produces a yellow-colored compound (TNB).
 - Measure the absorbance at 412 nm at regular intervals (kinetic assay) or after a fixed time point (endpoint assay).[2]
- Data Analysis:
 - Calculate the rate of reaction for each well.
 - Determine the percentage of AChE inhibition for each **phenthoate** concentration relative to the control.
 - Calculate the IC₅₀ value (the concentration of phenthoate that causes 50% inhibition of AChE activity).

Conclusion

Phenthoate is a potent organophosphate insecticide and acaricide with a well-established mechanism of action. While effective for pest control, its use requires careful consideration of its toxicity to non-target organisms and its environmental fate. The information and protocols provided in this guide offer a comprehensive resource for researchers and professionals working with or studying this compound. Further research to generate more specific quantitative data on field efficacy and non-target toxicity would be beneficial for a more complete risk assessment.



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